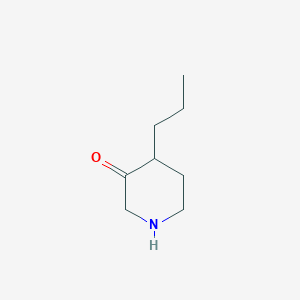![molecular formula C7H11BF3KO2 B13460232 rac-potassium [(1R,2S,3R)-2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide](/img/structure/B13460232.png)
rac-potassium [(1R,2S,3R)-2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-potassium [(1R,2S,3R)-2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is a member of the trifluoroboranuide family, which is characterized by the presence of a trifluoroborate group attached to a cyclopropyl ring. The compound’s molecular structure includes an ethoxycarbonyl group and a methyl group, which contribute to its reactivity and stability.
Méthodes De Préparation
The synthesis of rac-potassium [(1R,2S,3R)-2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide typically involves the reaction of a cyclopropyl precursor with a trifluoroborate reagent. One common synthetic route includes the use of potassium trifluoroborate and an appropriate cyclopropyl ester under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
rac-potassium [(1R,2S,3R)-2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide undergoes various chemical reactions, including substitution, addition, and coupling reactions. It is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds. The compound can also participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles. Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran .
Applications De Recherche Scientifique
rac-potassium [(1R,2S,3R)-2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions. In biology, the compound is studied for its potential use in drug development and as a tool for probing biological pathways. In medicine, it may be explored for its therapeutic properties, although further research is needed to fully understand its potential. In industry, the compound is used in the production of advanced materials and as a catalyst in various chemical processes .
Mécanisme D'action
The mechanism of action of rac-potassium [(1R,2S,3R)-2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide involves its ability to participate in chemical reactions through the trifluoroborate group. This group can form stable intermediates with various nucleophiles, facilitating the formation of new chemical bonds. The compound’s molecular targets and pathways depend on the specific reaction and application. For example, in Suzuki-Miyaura coupling reactions, the compound interacts with palladium catalysts to form carbon-carbon bonds, which are essential for building complex organic molecules .
Comparaison Avec Des Composés Similaires
rac-potassium [(1R,2S,3R)-2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide can be compared with other similar compounds, such as rac-potassium [(1R,3S)-3-(ethoxycarbonyl)-2,2-difluorocyclopropyl]trifluoroboranuide and rac-potassium [(1R,3S)-3-tert-butyl-2,2-difluorocyclopropyl]trifluoroboranuide. These compounds share the trifluoroborate group but differ in their substituents on the cyclopropyl ring. The presence of different substituents can influence the compound’s reactivity, stability, and applications. For instance, the ethoxycarbonyl and methyl groups in this compound may provide unique steric and electronic properties that distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C7H11BF3KO2 |
|---|---|
Poids moléculaire |
234.07 g/mol |
Nom IUPAC |
potassium;[(1R,2S,3R)-2-ethoxycarbonyl-3-methylcyclopropyl]-trifluoroboranuide |
InChI |
InChI=1S/C7H11BF3O2.K/c1-3-13-7(12)5-4(2)6(5)8(9,10)11;/h4-6H,3H2,1-2H3;/q-1;+1/t4-,5+,6+;/m0./s1 |
Clé InChI |
CLFDHANUJKLEGD-FPKZOZHISA-N |
SMILES isomérique |
[B-]([C@@H]1[C@H]([C@H]1C(=O)OCC)C)(F)(F)F.[K+] |
SMILES canonique |
[B-](C1C(C1C(=O)OCC)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline](/img/structure/B13460149.png)

![1,9-Diazaspiro[5.5]undecan-2-one dihydrochloride](/img/structure/B13460160.png)
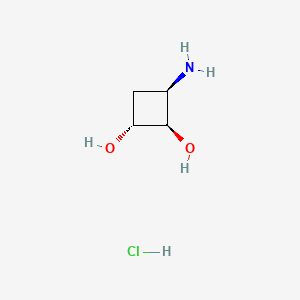
![tert-butyl N-{[(prop-2-en-1-yl)carbamoyl]methyl}carbamate](/img/structure/B13460172.png)
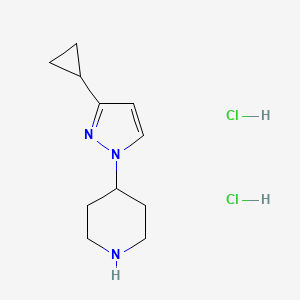

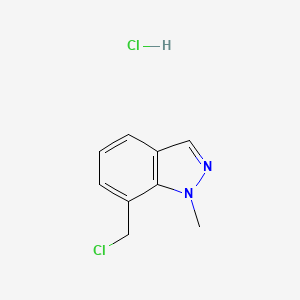
![2-{6-Oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid hydrochloride](/img/structure/B13460193.png)
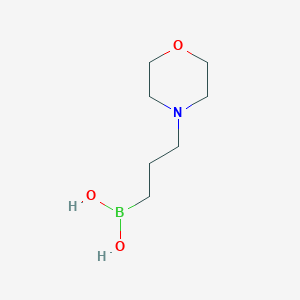
![4-[(4-Bromo-2-methylsulfanylphenoxy)methyl]benzonitrile](/img/structure/B13460208.png)

![2,5-di-tert-butyl 3a-ethyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a,5(1H,3H)-tricarboxylate](/img/structure/B13460222.png)
